molecular formula C12H7BrN2O B3033744 2-(5-Bromopyridin-3-yl)-1,3-benzoxazole CAS No. 1160274-30-5

2-(5-Bromopyridin-3-yl)-1,3-benzoxazole

Cat. No.: B3033744
CAS No.: 1160274-30-5
M. Wt: 275.1 g/mol
InChI Key: NCMWYKJHPFRWOY-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a bromopyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Scientific Research Applications

2-(5-Bromopyridin-3-yl)-1,3-benzoxazole has several applications in scientific research:

Safety and Hazards

The safety data sheet (SDS) for related compounds suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)-1,3-benzoxazole typically involves the condensation of 5-bromopyridine-3-carboxylic acid with o-aminophenol under acidic conditions. The reaction proceeds through the formation of an amide intermediate, which cyclizes to form the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyridine-3-carboxylic acid
  • 2-Acetamido-5-amino-3-bromopyridine
  • 1-(5-Bromopyridin-3-yl)methanamine

Uniqueness

2-(5-Bromopyridin-3-yl)-1,3-benzoxazole is unique due to its benzoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold in drug discovery and other scientific research areas .

Properties

IUPAC Name

2-(5-bromopyridin-3-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-9-5-8(6-14-7-9)12-15-10-3-1-2-4-11(10)16-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMWYKJHPFRWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-N-(2-bromophenyl)nicotinamide (4) (3.44 g, 9.7 mmol), CuI (0.106 g, 0.56 mmol), Cs2CO3 (3.91 g, 12 mmol) and 1,10-phenathroline (0.20 g, 1.12 mmol) in anhydrous 1,4-dioxane (50 mL) was heated at 100° C. overnight. After cooled cooling to RT, the mixture was poured into ethyl acetate (200 mL), then washed with water. The aqueous phase was extracted with ethyl acetate (200 mL×2), and the organic phase was collected and dried over Na2SO4, and purified by flash chromatography (silica gel, hexanes/ethyl acetate 3:1) to give a light yellow solid (5) (2.0 g, 75% yield).
Quantity
3.44 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
0.106 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
75%

Synthesis routes and methods II

Procedure details

A mixture of 5-bromonicotinoyl chloride (13.46 g, 61.04 mmol), 2-bromoaniline (10.00 g, 58.13 mmol), Cs2CO3 (37.88 g, 116.3 mmol), CuI (0.554 g, 2.907 mmol), 1,10-phenanthroline (1.048 g, 5.813 mmol) and anhydrous 1,4-dioxane (110 mL) was degassed with argon for 1 h while stirring. The reaction mixture was then maintained under argon at 120° C. while stirring until TLC (SiO2, 1:1 hexanes-dichloromethane) confirmed consumption of the starting material (48 h). Upon cooling to RT, dichloromethane (ca. 200 mL) was added to the reaction, the mixture filtered, the filtrant washed copiously with dichloromethane (ca. 200 mL) and ethyl acetate (ca. 200 mL) and the filtrate concentrated in vacuo. Purification of the crude product via flash chromatography (SiO2, 100% dichloromethane to 29:1-dichloromethane:acetone) afforded 2-(5-bromopyridin-3-yl)benzo[d]oxazole (7.32 g, 46%) as a light brown crystalline solid.
Quantity
13.46 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
37.88 g
Type
reactant
Reaction Step One
Quantity
1.048 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
0.554 g
Type
catalyst
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Bromopyridin-3-yl)-1,3-benzoxazole
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Reactant of Route 6
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2-(5-Bromopyridin-3-yl)-1,3-benzoxazole

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